molecular formula C22H22N6O2S B3017352 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methylphenyl)acetamide CAS No. 1188305-29-4

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B3017352
CAS No.: 1188305-29-4
M. Wt: 434.52
InChI Key: YAYLKBOEAQGIBO-UHFFFAOYSA-N
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Description

This compound is a pyrazole-acetamide hybrid featuring a 1,2,4-oxadiazole ring and methylsulfanyl and 4-methylphenyl substituents. Its structural complexity arises from the integration of heterocyclic systems (pyrazole and oxadiazole) and aromatic substituents, which are common in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2S/c1-13-4-8-15(9-5-13)20-25-21(30-27-20)18-19(23)28(26-22(18)31-3)12-17(29)24-16-10-6-14(2)7-11-16/h4-11H,12,23H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYLKBOEAQGIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=C(C=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Introduction of the Acetamide Group: The final step involves the acylation of the amino group with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

    Substitution: The amino group can participate in nucleophilic substitution reactions, such as the formation of amides or ureas.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Acetic anhydride, acetyl chloride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amides, ureas.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. The oxadiazole and pyrazole moieties are known to enhance the interaction with microbial targets, potentially leading to the development of new antimicrobial agents. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi.

Anticancer Properties

The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial membrane potential alteration. Its ability to modulate specific enzymes and receptors involved in cancer cell signaling pathways further supports its use in oncology.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the pyrazole ring.
  • Introduction of the oxadiazole ring.
  • Incorporation of the acetamide group.

Common reagents used include hydrazine and acetic acid under controlled conditions to ensure high yield and purity.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial activity.

Study 2: Cancer Cell Line Testing

Research conducted at a prominent university evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated a dose-dependent response in cell viability assays, confirming its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound is compared to structurally related acetamide derivatives with variations in substituents and heterocyclic cores (Table 1).

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 4-Methylphenyl (oxadiazole), 4-Methylphenyl (acetamide), Methylsulfanyl (pyrazole) ~498.6 Hypothesized enhanced lipophilicity and stability
2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chloro-4-Methylphenyl)acetamide 4-Methoxyphenyl (oxadiazole), 2-Chloro-4-methylphenyl (acetamide) ~529.1 Increased polarity due to methoxy and chloro groups
2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chlorobenzyl)acetamide 4-Methoxyphenyl (oxadiazole), 2-Chlorobenzyl (acetamide) ~515.0 Improved solubility in polar solvents
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide Thiazole core, 3-Methylphenyl (pyrazole) ~447.5 Demonstrated antiproliferative activity (IC₅₀: 12 µM)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Replacement of the 4-methylphenyl group (target compound) with 4-methoxyphenyl () introduces an electron-donating methoxy group, which may alter electronic density on the oxadiazole ring, affecting binding to targets like enzymes or receptors .
  • Chlorine Substituents : Chlorine in analogs (e.g., 2-chlorobenzyl in ) increases molecular polarity and may enhance metabolic stability by resisting oxidative degradation .
  • Heterocyclic Core Variations : Substitution of oxadiazole with thiazole () reduces molecular weight but retains bioactivity, suggesting the oxadiazole’s role in the target compound is critical for structural rigidity .
Pharmacological Activity
  • Anti-Exudative Activity: 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () demonstrate dose-dependent anti-inflammatory effects, implying the methylsulfanyl group in the target compound could contribute to analogous activity .

Biological Activity

The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methylphenyl)acetamide is a complex organic molecule characterized by multiple functional groups, including an amino group, an oxadiazole ring, and a pyrazole moiety. Its unique structure suggests potential for diverse biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N6O2SC_{22}H_{22}N_{6}O_{2}S, with a molecular weight of approximately 498.51 g/mol. The presence of various reactive sites allows for multiple interactions within biological systems. Below is a summary of its chemical properties:

Property Value
Molecular FormulaC22H22N6O2S
Molecular Weight498.51 g/mol
Functional GroupsAmino, Oxadiazole, Pyrazole
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that derivatives of oxadiazole and pyrazole compounds exhibit significant anticancer activity. For instance, similar compounds have shown cytotoxic effects against various human cancer cell lines such as HCT-116, HeLa, and MCF-7 with IC50 values typically below 100 μM . The mechanism often involves the induction of apoptosis through caspase activation and disruption of mitochondrial membrane potential.

Case Study:
In a study examining related compounds, it was found that specific derivatives induced morphological changes in cancer cells indicative of apoptosis. For example, compound 37 demonstrated an IC50 value of 36 μM against HCT-116 cells, significantly increasing apoptotic cell populations as compared to controls .

Anti-inflammatory Activity

Some derivatives containing oxadiazole moieties have been investigated for their anti-inflammatory properties. For instance, compounds similar to the target molecule have been reported to inhibit cyclooxygenase (COX) enzymes selectively, which are critical in the inflammatory response. A notable finding was that certain pyrazole derivatives exhibited COX-II inhibitory activity with IC50 values ranging from 0.011 μM to 17.5 μM .

Table: Summary of Biological Activities

Activity Cell Line/Target IC50 (μM) Mechanism
AnticancerHCT-11636Apoptosis induction via caspase activation
AnticancerHeLa34Mitochondrial disruption
Anti-inflammatoryCOX-II0.011 - 17.5Enzyme inhibition

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Enzyme Inhibition: The oxadiazole and pyrazole groups may interact with key enzymes involved in cell proliferation and inflammation.
  • Apoptosis Induction: Activation of apoptotic pathways through caspase cascades has been observed in related compounds.
  • Cell Cycle Arrest: Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, preventing further proliferation.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via multi-step procedures involving condensation and cyclization. For example:

  • Step 1 : Condensation of intermediates (e.g., oxadiazole precursors) with pyrazole derivatives using catalysts like pyridine and zeolites (Y-H) under reflux (150°C, 5 hours) .
  • Step 2 : Cyclization of intermediates using reagents such as phosphorus oxychloride (120°C) to form the 1,2,4-oxadiazole core .
  • Optimization : Adjust stoichiometry (equimolar ratios), catalyst loading, and reaction time. Monitor progress via TLC/HPLC and purify via recrystallization (ethanol/ice-HCl mixtures) .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (e.g., in CDCl3_3 or DMSO-d6_6) to confirm substituent positions and backbone integrity .
  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm1^{-1}, NH2_2 at ~3300 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers design assays to evaluate the compound’s antiproliferative or anti-exudative activity?

  • In vitro antiproliferative assays : Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Include positive controls (e.g., doxorubicin) and test concentrations (1–100 µM) .
  • Anti-exudative models : Employ carrageenan-induced rat paw edema, measuring inhibition of plasma extravasation at 10–50 mg/kg doses .
  • Data normalization : Compare results to structurally related analogs (e.g., triazole derivatives) to contextualize potency .

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

  • Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., methylsulfanyl vs. cyclohexyl groups) and correlate with activity trends .
  • Experimental replication : Control variables like solvent (DMSO vs. saline), cell passage number, and incubation time .
  • Meta-analysis : Cross-reference PubChem bioactivity data with independent studies to identify outliers .

Q. How can solubility limitations be addressed during formulation for in vivo studies?

  • Co-solvent systems : Use DMSO/PEG-400/saline mixtures (e.g., 5:45:50 v/v) to enhance aqueous solubility .
  • Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles for sustained release .
  • Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the acetamide moiety .

Q. What computational methods predict binding modes or metabolic stability?

  • Molecular docking : Use AutoDock Vina with protein targets (e.g., COX-2 or EGFR) and PubChem-derived 3D structures (InChI key: IQPASWKNUGLCJH) .
  • ADMET prediction : Apply SwissADME or pkCSM to estimate bioavailability, CYP450 interactions, and half-life .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic effects of methylsulfanyl and oxadiazole groups .

Q. How can stability under physiological conditions be assessed?

  • pH stability studies : Incubate the compound in buffers (pH 2–9, 37°C) and monitor degradation via HPLC over 24–72 hours .
  • Plasma stability assays : Use rat/human plasma (37°C, 1–4 hours) to quantify parent compound remaining .
  • Light sensitivity : Store in amber vials at –20°C and test photodegradation under UV/visible light .

Methodological Considerations

Q. What protocols ensure reproducibility in scaling up synthesis?

  • Batch-to-batch consistency : Standardize starting materials (e.g., 4-methylphenyl isocyanide purity >98%) and reaction monitoring (e.g., in situ FTIR) .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradients) for intermediates and final compounds .
  • Documentation : Report detailed spectral data (e.g., 1^1H NMR peak assignments) and reaction yields in supplementary materials .

Key Challenges and Solutions

  • Contradictory bioactivity : Triazole vs. oxadiazole core analogs may show divergent effects; prioritize functional group contributions in SAR .
  • Synthetic bottlenecks : Optimize high-temperature steps (e.g., cyclization) via microwave-assisted synthesis to reduce time and byproducts .

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